molecular formula C13H25N3O3 B7930765 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930765
M. Wt: 271.36 g/mol
InChI Key: BNKZLILNRMCUAU-RGURZIINSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine core functionalized with an (S)-2-aminopropionyl group and a tert-butoxycarbonyl (Boc)-protected methylamine. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptide-based therapeutics and protease inhibitors. Its stereochemistry and Boc-protecting group enhance stability during synthetic processes while enabling selective deprotection under acidic conditions .

The Boc group’s presence is a hallmark of its role as a protective moiety for amines, a feature shared with intermediates in patented drug synthesis routes .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZLILNRMCUAU-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1353998-20-5) is a derivative of carbamic acid that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N3O3C_{13}H_{25}N_{3}O_{3}, and it features a tert-butyl ester group which is known to influence solubility and bioavailability. The structure includes a pyrrolidine ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC13H25N3O3C_{13}H_{25}N_{3}O_{3}
Molecular Weight271.36 g/mol
CAS Number1353998-20-5
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that derivatives of carbamic acid, including the tert-butyl ester, exhibit significant antimicrobial properties. For instance, a related compound demonstrated strong bactericidal effects against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations (0.78-3.125 µg/mL) .

The mechanism by which these compounds exert their antimicrobial effects typically involves the disruption of bacterial cell membranes, leading to depolarization and eventual cell death. This action is particularly effective against biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Neuroprotective Effects

In addition to antimicrobial properties, there is emerging evidence suggesting neuroprotective effects of carbamate derivatives. Research has shown that certain compounds can inhibit neuronal apoptosis and promote neurogenesis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of the tert-butyl ester was evaluated against various bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antibacterial agent .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. The results indicated significant reductions in neuronal loss and improvements in cognitive function metrics when treated with the compound compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
[Target] [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrrolidine (S)-2-Aminopropionyl; Boc-protected methylamine ~285–319* Intermediate for peptide therapeutics
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester Pyrrolidine Cyclopropylmethyl; Boc-protected amine 311.43 Discontinued (synthesis challenges?)
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Piperidine Benzyl ester; (S)-2-Aminopropionyl 319.40 Discontinued; alternative ester group
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidine (R)-configuration at piperidine; Boc-protected 285.38 Predicted density: 1.10 g/cm³
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidine 2-Chloroacetyl; isopropyl carbamate N/A Reactive acylating intermediate
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pyrrolidine 2-Aminoacetyl; ethyl carbamate 285.38 Potential for modified peptide linkages

Notes:

  • Core Structure Variations: Pyrrolidine vs. Piperidine (6-membered ring) analogs, such as CAS 1401668-72-1, may exhibit altered pharmacokinetics due to increased lipophilicity . Ester Group Differences: Benzyl esters (e.g., CAS 1401666-78-1) require harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl esters, which are cleaved under mild acidic conditions .
  • Functional Group Impact :

    • The 2-chloroacetyl substituent in CAS 1353998-29-4 introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in prodrug design .
    • Cyclopropylmethyl (CAS 1354026-02-0) and ethyl carbamate (CAS 1353974-70-5) groups modulate steric bulk and solubility, affecting compound bioavailability .
  • Stereochemical Considerations :

    • The (R)-configuration in CAS 1401668-72-1 demonstrates how stereochemistry at the piperidine core influences receptor binding kinetics, a critical factor in enantioselective synthesis .

Preparation Methods

Preparation of Pyrrolidine Intermediate

The synthesis begins with the stereoselective formation of the pyrrolidine core, a critical intermediate for subsequent functionalization. According to the process outlined in EP1138672A1, racemic or optically active 3-amino-pyrrolidine derivatives are synthesized from 1,2,4-trihydroxybutane precursors.

Step 1: Mesylation of 1,2,4-Trihydroxybutane
1,2,4-Trihydroxybutane is converted into its trimesylate derivative using methanesulfonyl chloride in the presence of triethylamine. This step replaces hydroxyl groups with mesylate leaving groups, facilitating nucleophilic substitution.

Step 2: Ring-Closure with Primary Amines
The trimesylate intermediate undergoes cyclization with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C. This reaction forms the pyrrolidine ring while introducing a benzyl protecting group at the nitrogen atom.

Step 3: Deprotection and Amination
The benzyl group is removed via hydrogenolysis or acidic hydrolysis, exposing the pyrrolidine nitrogen for subsequent amination. High-pressure ammonia treatment (8×10⁶ Pa, 110°C) introduces the primary amine at the 3-position, yielding 3-amino-pyrrolidine with >96% enantiomeric excess (e.e.).

Table 1: Reaction Conditions for Pyrrolidine Intermediate Synthesis

StepReagents/ConditionsTemperatureYielde.e.
1MsCl, Et₃N, THF0–5°C85%
2Benzylamine, THF50–60°C78%
3NH₃, 8×10⁶ Pa110°C90%96.7%

Introduction of tert-Butyl Carbamate Group

The 3-amino-pyrrolidine intermediate is functionalized with a tert-butyl carbamate group to enhance stability and modulate reactivity.

Step 4: Carbamate Formation
The primary amine reacts with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the carbamate. This step proceeds in dichloromethane (DCM) at 0–25°C, achieving quantitative conversion.

Mechanistic Insight
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond.

Acylation with (S)-2-Amino-Propionic Acid

The final step involves coupling the pyrrolidine-carbamate intermediate with (S)-2-amino-propionic acid to install the amino-propionyl moiety.

Step 5: Activation and Coupling
(S)-2-Amino-propionic acid is activated as its acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride reacts with the secondary amine on the pyrrolidine ring in THF, yielding the target compound.

Optimization Note
Maintaining a low temperature (−10°C) during acylation minimizes racemization of the (S)-configured amino acid.

Reaction Mechanisms and Stereochemical Control

Ring-Closure Dynamics

The cyclization of 1,2,4-trimesylate with benzylamine proceeds via a double nucleophilic substitution mechanism. The primary amine attacks the terminal mesylate groups, forming the five-membered pyrrolidine ring through sequential SN2 displacements.

High-Pressure Amination

The use of pressurized ammonia (8×10⁶ Pa) ensures complete conversion of mesylate intermediates to primary amines. This method avoids racemization, preserving the stereochemical integrity of the pyrrolidine core.

Industrial-Scale Production Considerations

Batch Reactor Design

Large-scale synthesis employs jacketed batch reactors with automated temperature and pressure controls. THF is preferred for its ability to solubilize intermediates and facilitate heat transfer.

Purification Techniques

  • Chromatography : Silica gel column chromatography resolves stereoisomers, achieving >99% purity.

  • Crystallization : Tert-butyl carbamate derivatives crystallize from ethyl acetate/hexane mixtures, enhancing yield.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms carbamate formation (δ 1.44 ppm, tert-butyl group) and acyl integration (δ 6.2 ppm, amide NH).

  • HPLC : Chiral HPLC with a cellulose-based column verifies enantiomeric excess (e.e. >96%).

Table 2: Analytical Data for Target Compound

ParameterMethodResult
Molecular WeightMS (ESI+)313.44 g/mol
PurityHPLC99.2%
e.e.Chiral HPLC96.7%

Q & A

Q. What are the key synthetic routes for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves:

  • Activation of carboxylic acid intermediates using reagents like thionyl chloride to form acid chlorides, followed by coupling with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
  • Asymmetric Mannich reactions for constructing chiral centers, as demonstrated in the synthesis of analogous tert-butyl carbamates. Key steps include using anhydrous solvents (e.g., acetonitrile) and inert atmospheres (argon) to prevent side reactions .
  • Suzuki coupling and hydrogenation for introducing aromatic or heterocyclic groups, as seen in related compounds .

Critical Parameters:

  • Temperature control (e.g., 0–20°C for sulfonylation steps) .
  • Stoichiometric ratios (e.g., 2.0 equivalents of propionaldehyde in Mannich reactions) .

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield RangeReference
Acid Chloride CouplingThionyl chloride, tert-butyl alcohol, Et₃N60-75%
Asymmetric MannichAnhydrous CH₃CN, argon, propionaldehyde70-85%
Suzuki-HydrogenationPd catalysts, H₂, boronic acid intermediates50-65%

Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify stereochemistry (e.g., (S)-configuration at the pyrrolidine ring) and tert-butyl group integration (δ ~1.4 ppm for nine protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₈H₂₅N₃O₃ requires [M+H]⁺ = 344.1918) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Use desiccants (e.g., silica gel) in sealed containers to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in synthetic procedures be resolved?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and quantify optical purity .
  • X-ray Crystallography: Resolve absolute configuration discrepancies by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
  • Comparative Kinetic Studies: Monitor reaction intermediates via in-situ IR spectroscopy to identify stereochemical drift during coupling steps .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in receptor-binding assays?

Methodological Answer:

  • Radiolabeling Protocols: Incorporate ¹⁸F or ³H isotopes into the pyrrolidine ring for tracer studies in dopamine or serotonin transporter assays, as validated in related carbamates .
  • Dose-Response Curves: Use 4-parameter logistic models to calculate IC₅₀ values, with negative controls (e.g., inactive enantiomers) to validate specificity .

Q. Table 2: Biological Evaluation Parameters

Assay TypeTarget ReceptorKey MetricsReference
Radioligand BindingDopamine TransporterKᵢ = 15–30 nM
Functional UptakeSerotonin TransporterEC₅₀ = 50–100 nM

Q. How can researchers address discrepancies in reported synthetic yields across studies?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .
  • Reproducibility Checks: Replicate literature procedures with strict adherence to described conditions (e.g., argon purging, reagent drying) .

Q. What methodologies are recommended for studying the compound’s stability under stress conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify breakdown products .
  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks and compare to controls using quantitative NMR .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301 guidelines to measure mineralization rates in activated sludge .
  • Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition studies .

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